molecular formula C27H25ClN2O8 B2528550 methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 486452-88-4

methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B2528550
CAS No.: 486452-88-4
M. Wt: 540.95
InChI Key: ODFRYYGVHGNSQT-UHFFFAOYSA-N
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Description

This compound features a tetrahydroisoquinoline core substituted with 6,7-dimethoxy groups and a 5-chloro-2-nitrobenzoyl moiety at position 2. A methyl benzoate ester, linked via a methoxy group at position 4, completes the structure.

Properties

IUPAC Name

methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O8/c1-35-24-12-17-10-11-29(26(31)21-13-18(28)6-9-22(21)30(33)34)23(20(17)14-25(24)36-2)15-38-19-7-4-16(5-8-19)27(32)37-3/h4-9,12-14,23H,10-11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRYYGVHGNSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the nitration of a benzoyl compound, followed by the introduction of methoxy groups and the formation of the tetrahydroisoquinoline ring. The final step involves the esterification of the benzoate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

Methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and chloro groups can influence the compound’s binding affinity to various receptors or enzymes. The tetrahydroisoquinoline ring may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-{[6,7-Dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate (CAS 449766-76-1)

  • Structural Differences :
    • Ethyl ester (vs. methyl ester) increases molecular weight (520.53 g/mol vs. ~506.5 g/mol for the methyl analog).
    • 2-Nitrobenzoyl substitution (lacking the 5-chloro group) reduces steric hindrance and alters electronic effects.
  • Implications: Higher lipophilicity (ethyl group) may enhance membrane permeability but reduce aqueous solubility.
Property Target Compound Ethyl Analog (CAS 449766-76-1)
Molecular Formula C₂₇H₂₅ClN₂O₈ C₂₈H₂₈N₂O₈
Molecular Weight (g/mol) ~506.5 520.53
Key Substituents 5-Cl-2-NO₂ 2-NO₂

Methyl 5-Chloro-2-[2-[[(4-Nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate (CAS 21456-13-3)

  • Structural Differences: Replaces tetrahydroisoquinoline with an amide-linked 4-nitrophenylmethyl group. Simpler structure (molecular weight 378.8 g/mol).
  • Reduced complexity may lower synthetic challenges but limit multifunctional interactions .

Triazine-Based Analog (Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate)

  • Structural Differences: Triazine core (vs. tetrahydroisoquinoline) introduces planar geometry and hydrogen-bonding capacity. Bromine and formyl groups add steric bulk and reactivity.
  • Implications: Triazines may engage in π-π stacking or intercalation, useful in materials science or DNA-targeting agents.

Dimeric Tetrahydroisoquinoline Compound (CAS 64215-93-6)

  • Structural Differences: Two tetrahydroisoquinoline units linked via benzyl ether and phenoxy groups. Molecular weight 654.79 g/mol with additional methoxy and hydroxyl groups.
  • Hydroxyl group offers a site for metabolic conjugation (e.g., glucuronidation) .

Research Findings and Data

Spectral Characterization

  • NMR Analysis :
    • Target compound’s methyl ester OCH₃ resonates as a singlet (~δ 3.9 ppm). Ethyl analogs show split peaks (e.g., δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
    • Aromatic protons in 5-chloro-2-nitrobenzoyl appear downfield (δ 8.0–8.5 ppm) due to electron-withdrawing effects .

Biological Activity

Chemical Structure and Properties

Methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound featuring a tetrahydroisoquinoline core. This structure suggests potential interactions with various biological targets due to its ability to engage in hydrogen bonding and hydrophobic interactions.

Biological Activity

While specific studies on this compound may be limited, similar compounds within the isoquinoline family have demonstrated notable biological activities:

  • Anticancer Activity : Many tetrahydroisoquinoline derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds that inhibit specific kinases or modulate apoptosis pathways have shown promise in preclinical studies.
  • Antimicrobial Properties : Isoquinoline derivatives have been reported to possess antimicrobial activities against various pathogens. This is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Neuroprotective Effects : Some derivatives are studied for their neuroprotective properties, which may be linked to their antioxidant capabilities and ability to modulate neurotransmitter systems.

The mechanisms by which these compounds exert their biological effects can vary widely:

  • Inhibition of Enzymes : Many isoquinoline derivatives act as enzyme inhibitors. For example, they may inhibit topoisomerases or kinases involved in cell proliferation.
  • Modulation of Receptor Activity : Some compounds can act as agonists or antagonists at various receptor sites (e.g., dopamine receptors), influencing neurotransmission and cellular signaling pathways.

Pharmacokinetics

Pharmacokinetic profiles of similar compounds suggest good bioavailability and favorable absorption characteristics. The presence of methoxy groups often enhances lipophilicity, aiding in cellular uptake.

Case Studies

While specific case studies on this compound are not available in the search results, related research on isoquinoline derivatives has highlighted their potential therapeutic applications. For instance:

  • A study demonstrated that certain tetrahydroisoquinolines exhibited potent anti-tumor activity in vitro and in vivo models.
  • Another research focused on the antimicrobial efficacy of methoxy-substituted isoquinolines against resistant bacterial strains.

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